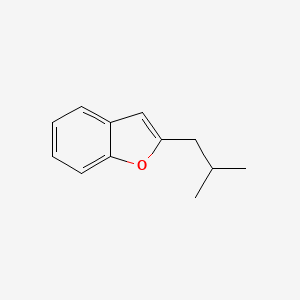

2-(2-Methylpropyl)-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32931-92-3 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-(2-methylpropyl)-1-benzofuran |

InChI |

InChI=1S/C12H14O/c1-9(2)7-11-8-10-5-3-4-6-12(10)13-11/h3-6,8-9H,7H2,1-2H3 |

InChI Key |

RSWLVRNRQZHPMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Iii. Advanced Spectroscopic and Structural Elucidation of 2 2 Methylpropyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(2-Methylpropyl)-1-benzofuran. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, a complete picture of the molecular connectivity can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzofuran (B130515) core and the 2-methylpropyl (isobutyl) side chain. The aromatic region would feature signals for the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7), with their chemical shifts and multiplicities influenced by their position and coupling to adjacent protons. A characteristic singlet for the proton at the C-3 position of the furan (B31954) ring is also anticipated. The aliphatic region would contain signals for the isobutyl group: a doublet for the two terminal methyl groups, a multiplet for the single methine proton, and a doublet for the methylene (B1212753) protons attached to the C-2 position of the benzofuran ring.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | 7.50 - 7.55 | d | ~8.0 |

| H-4 | 7.45 - 7.50 | d | ~8.0 |

| H-5 | 7.20 - 7.28 | t | ~7.5 |

| H-6 | 7.15 - 7.22 | t | ~7.5 |

| H-3 | 6.30 - 6.40 | s | - |

| -CH₂- | 2.75 - 2.85 | d | ~7.0 |

| -CH- | 2.10 - 2.25 | m (septet) | ~6.8 |

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 8 carbons of the benzofuran skeleton and the 3 unique carbons of the isobutyl substituent (the two methyl carbons are equivalent). The chemical shifts of the benzofuran carbons are well-established, with C-2 appearing significantly downfield due to its attachment to the oxygen atom and the substituent. hmdb.cachemicalbook.comnp-mrd.org The signals for the aliphatic carbons of the isobutyl group would appear in the upfield region of the spectrum. docbrown.infodocbrown.info

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160.0 - 162.0 |

| C-7a | 154.5 - 155.5 |

| C-3a | 127.5 - 128.5 |

| C-5 | 123.5 - 124.5 |

| C-6 | 122.0 - 123.0 |

| C-4 | 120.5 - 121.5 |

| C-7 | 110.5 - 111.5 |

| C-3 | 102.0 - 103.0 |

| -CH₂- | 37.0 - 38.0 |

| -CH- | 28.0 - 29.0 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu It would be used to definitively link each signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the -CH₂- proton signal to the -CH₂- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J correlations). columbia.edu It is instrumental in piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the methylene (-CH₂-) protons to C-2 and C-3 of the benzofuran ring.

Correlations from the H-3 proton to carbons C-2, C-3a, and C-4.

Correlations from the H-4 proton to C-3, C-5, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net For this compound, a key NOESY correlation would be expected between the methylene (-CH₂-) protons of the side chain and the H-3 proton of the furan ring, confirming their spatial proximity.

Interactive Data Table: Predicted Key 2D NMR Correlations

| Technique | Key Correlation | Information Confirmed |

|---|---|---|

| HSQC | H-3 ↔ C-3 | Direct ¹H-¹³C one-bond connections |

| -CH₂- ↔ -CH₂- (carbon) | ||

| HMBC | -CH₂- (protons) ↔ C-2, C-3 | Connectivity of isobutyl group to the furan ring at C-2 |

| H-3 ↔ C-2, C-3a, C-4 | Position of H-3 relative to the benzofuran core | |

| NOESY | -CH₂- (protons) ↔ H-3 | Spatial proximity of the side chain and the furan proton |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation, which provides structural clues that support the NMR data.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation. nih.gov When analyzing this compound, ESI-MS in the positive ion mode would be expected to primarily show the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus a proton. This provides a clear confirmation of the molecular formula. Further analysis using tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). researchgate.netresearchgate.net This would induce fragmentation, likely initiated by the cleavage of the isobutyl side chain, although the fragmentation would generally be less extensive than that observed in EI-MS.

Electron Ionization (EI) is a high-energy technique that bombards the molecule with electrons, causing extensive and reproducible fragmentation. researchgate.netchegg.com The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺·) would be observed, confirming the molecular weight. The fragmentation pattern is highly diagnostic. The primary cleavage is expected at the benzylic position, which is the weakest bond in the side chain.

Key predicted fragmentation pathways include:

Loss of a propyl radical: Cleavage of the C-C bond beta to the benzofuran ring results in the loss of a propyl radical (•CH(CH₃)₂), leading to the formation of a highly stable benzofuranylmethylium cation, which would likely be the base peak.

Loss of isobutene: A McLafferty-type rearrangement could lead to the elimination of isobutene, resulting in a radical cation of 2-methyl-1-benzofuran. nih.gov

Formation of the benzofuranyl cation: Cleavage of the entire isobutyl side chain would result in the benzofuranyl cation.

Interactive Data Table: Predicted Key Fragments in the EI Mass Spectrum

| m/z Value (Predicted) | Fragment Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 174 | [M]⁺· | Molecular Ion |

| 131 | [M - C₃H₇]⁺ | Loss of a propyl radical (•CH(CH₃)₂) via benzylic cleavage |

| 118 | [M - C₄H₈]⁺· | Loss of isobutene via McLafferty rearrangement |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.netbu.edu This combination allows for the separation of individual components from a mixture, followed by their ionization and detection based on their mass-to-charge (m/z) ratio. bu.edu For benzofuran derivatives, LC-MS is instrumental in determining purity, identifying impurities, and confirming the molecular weight of the target compound. researchgate.netcuestionesdefisioterapia.com

The process begins with the injection of the sample into an HPLC system, where it travels through a column packed with a stationary phase. Different compounds in the sample interact differently with the stationary phase, causing them to separate and elute at distinct retention times. Upon exiting the column, the separated components enter the mass spectrometer's ion source. For benzofuran derivatives, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques. nih.govresearchgate.net ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the straightforward determination of the molecular weight. researchgate.net

In the analysis of this compound (C₁₂H₁₄O), LC-MS would be expected to show a primary peak at a specific retention time corresponding to the compound. The mass spectrum for this peak would ideally display a prominent ion at an m/z value corresponding to its protonated molecule. The analysis can also reveal the presence of isomers or impurities, which would appear as separate peaks with potentially different fragmentation patterns in tandem MS (MS/MS) experiments. nih.gov While direct LC-MS analysis of some benzofuran intermediates can be challenging, necessitating derivatization to make them amenable to ionization, the technique remains a cornerstone for quality control. nih.gov

Table 1: Typical Parameters for LC-MS Analysis of Benzofuran Derivatives

| Parameter | Description | Typical Value/Setting |

| Chromatography | ||

| Column | Octadecylsilanized silica (B1680970) gel (C18) | Dimensions: e.g., 2.1 mm x 100 mm, 3.5 µm particle size |

| Mobile Phase | Gradient of water (often with formic acid) and acetonitrile (B52724) or methanol | Gradient elution to resolve compounds with different polarities |

| Flow Rate | The speed at which the mobile phase passes through the column | 0.2 - 0.5 mL/min |

| Mass Spectrometry | ||

| Ionization Source | The method used to generate ions from the analyte molecules | Electrospray Ionization (ESI), positive mode |

| Monitored Ions | The specific mass-to-charge ratios being detected | For this compound (MW: 174.24), expected [M+H]⁺ at m/z 175.25 |

| Analyzer | The component that separates ions based on their m/z ratio | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive proof of a molecule's connectivity, conformation, and how it packs in the solid state, revealing key intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. mdpi.com This crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which the positions of all atoms in the asymmetric unit of the crystal can be determined. researchgate.net

While a crystal structure for this compound itself is not publicly available, numerous studies on substituted benzofuran derivatives demonstrate the power of this technique. mdpi.comasianpubs.orgmdpi.com These analyses provide precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the benzofuran ring system and the geometry of its substituents. asianpubs.org For example, the analysis of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester showed it crystallized in the triclinic system with the space group P-1. asianpubs.org Similarly, 3-(Propan-2-ylidene)benzofuran-2(3H)-one was found to crystallize in the monoclinic space group P2₁/c. researchgate.net This information is crucial for understanding the molecule's fundamental geometry.

Table 2: Crystallographic Data for Selected Benzofuran Derivatives

| Compound | Formula | Crystal System | Space Group | Key Feature |

| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.org | C₁₅H₁₂N₂O₇ | Triclinic | P-1 | Two independent molecules in the asymmetric unit. |

| (Z)-6-hydroxy-3-(3-methylbut-2-en-1-ylidene)benzofuran-2(3H)-one mdpi.com | C₁₄H₁₂O₃ | Monoclinic | P2₁/c | Determined the Z-configuration of the exocyclic double bond. |

| 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran nih.gov | C₁₈H₁₇BrO₂S | Triclinic | P-1 | Dihedral angle between benzofuran and methylbenzene rings is 87.87(5)°. |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one researchgate.net | C₁₁H₁₀O₂ | Monoclinic | P2₁/c | Two independent molecules (A and B) in the asymmetric unit. |

Crystal packing, or how molecules arrange themselves in a crystal lattice, is governed by a variety of non-covalent intermolecular interactions. ias.ac.in X-ray diffraction analysis elucidates these interactions, which are fundamental to the physical properties of the solid.

In the absence of strong hydrogen bond donors or acceptors, as is the case for this compound, the crystal packing is expected to be dominated by weaker forces. Van der Waals forces will be significant, and C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π-system of the benzofuran ring on another, are also likely.

Table 3: Common Intermolecular Interactions in Benzofuran Crystals

| Interaction Type | Description | Example Compound(s) |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | C-H···O bonds in 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.org |

| π–π Stacking | Non-covalent attractive forces between aromatic rings. | Observed in 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran nih.gov and (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile nih.gov |

| C-H···π Interactions | A weak molecular force where a C-H bond acts as a weak acid to interact with the electron-rich π system of an aromatic ring. | Found in the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.org |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Halogenated benzofuran derivatives often exhibit this interaction. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Spectroscopic Characterization

IR and UV-Vis spectroscopy are fundamental techniques that probe the vibrational and electronic properties of a molecule, respectively. They provide characteristic spectral fingerprints that are useful for functional group identification and analysis of the electronic structure.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. youtube.com The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups.

For this compound, the FT-IR spectrum would be dominated by vibrations characteristic of the benzofuran core and the isobutyl substituent. Computational studies, such as those using Density Functional Theory (DFT), have been employed to calculate the harmonic vibrational wavenumbers for benzofuran and its derivatives, showing good agreement with observed frequencies. nih.gov The benzofuran scaffold itself has characteristic vibrations. The C-O-C stretching of the furan ring and the aromatic C=C stretching of the benzene ring are expected in the 1250-1000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The isobutyl group would introduce strong peaks corresponding to aliphatic C-H stretching just below 3000 cm⁻¹, as well as C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric).

Table 4: Predicted FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzofuran ring) |

| 2960 - 2870 | C-H Stretch | Aliphatic (Isobutyl group) |

| 1610 - 1580 | C=C Stretch | Aromatic (Benzene ring) |

| 1470 - 1450 | C=C Stretch | Aromatic (Benzene ring) |

| ~1465 | C-H Bend (Asymmetric) | -CH₃ and -CH₂- (Isobutyl group) |

| ~1370 | C-H Bend (Symmetric) | -CH(CH₃)₂ (Isobutyl group) |

| ~1250 | C-O-C Stretch (Asymmetric) | Aryl-alkyl ether (Benzofuran ring) |

| 750 - 700 | C-H Bend (Out-of-plane) | ortho-disubstituted benzene |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). nih.gov The resulting spectrum plots absorbance against wavelength (nm). The position (λmax) and intensity of the absorption bands are characteristic of the molecule's chromophore—the part of the molecule responsible for the absorption.

The chromophore in this compound is the benzofuran ring system. Benzofuran exhibits characteristic absorption bands in the UV region due to π → π* transitions within the aromatic system. nih.gov Theoretical and experimental studies on benzofuran and its derivatives show that these transitions correspond to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The energy gap between these orbitals (HOMO-LUMO gap) determines the wavelength of maximum absorption. acs.org For benzofuran itself, typical absorptions are observed around 245, 275, and 282 nm. The introduction of an alkyl substituent like the 2-methylpropyl group is not expected to cause a significant shift in these absorption maxima, as it is not a strong chromophore or auxochrome. However, substitution with electron-donating or electron-withdrawing groups can significantly alter the absorption wavelengths. nih.gov

Table 5: Typical Electronic Transitions for the Benzofuran Chromophore

| Wavelength Range (nm) | Transition Type | Orbitals Involved |

| ~245 | π → π | HOMO → LUMO or other high-energy π → π |

| ~275 | π → π | HOMO → LUMO or other high-energy π → π |

| ~282 | π → π | HOMO → LUMO or other high-energy π → π |

Iv. Computational Chemistry and in Silico Modeling of 2 2 Methylpropyl 1 Benzofuran Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods can predict molecular geometry, electronic energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 2-(2-Methylpropyl)-1-benzofuran. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For the parent benzofuran (B130515) and its derivatives, DFT calculations have been employed to understand their reactivity and stability. For instance, studies on various benzofuran derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. dntb.gov.ua The introduction of the electron-donating 2-methylpropyl group at the 2-position of the benzofuran ring is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted benzofuran.

DFT calculations also allow for the computation of various reactivity descriptors. While specific values for this compound are not available, a study on 2-phenylbenzofuran (B156813) derivatives provides a reference for the types of data that can be obtained.

Table 1: Representative DFT-Calculated Properties for Benzofuran Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Phenylbenzofuran | Value not specified | Value not specified | Value not specified |

Note: Specific values for these compounds require dedicated calculations. The table illustrates the type of data generated from DFT studies.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This is particularly important for understanding a molecule's photophysical properties, such as its absorption and emission of light (fluorescence and phosphorescence).

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) of molecules. For benzofuran derivatives, studies have shown that the substitution pattern significantly affects the absorption wavelengths. For this compound, the isobutyl group, being a weak electron-donating group, is expected to cause a slight red-shift (shift to longer wavelengths) in the absorption spectrum compared to the parent benzofuran.

Furthermore, TD-DFT can be used to investigate the nature of electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule. This information is crucial for designing molecules with specific photophysical properties, such as fluorescent probes or materials for organic light-emitting diodes (OLEDs).

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or a nucleic acid). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Although no specific molecular docking studies featuring this compound have been reported, numerous studies have been conducted on other benzofuran derivatives, highlighting their potential to interact with various biological targets, including enzymes and receptors. dntb.gov.uanih.govnih.gov These studies reveal that the benzofuran scaffold can fit into the binding pockets of proteins, and its substituents play a crucial role in determining the binding mode and specificity.

The 2-(2-Methylpropyl) group in the target molecule is a flexible and hydrophobic substituent. In a protein binding pocket, this group would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. The oxygen atom in the benzofuran ring can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor residues in the binding site. The aromatic part of the benzofuran ring can participate in π-π stacking or other non-covalent interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a receptor. This score is typically expressed in terms of binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted binding.

Studies on benzofuran derivatives targeting enzymes like PI3K and VEGFR-2 have reported binding affinities and identified key interacting residues. nih.gov For example, a molecular docking study on a series of benzofuran derivatives as PI3K inhibitors showed good correlation between the calculated binding affinities and the experimentally determined inhibitory activities. nih.gov

Table 2: Representative Molecular Docking Data for Benzofuran Derivatives against PI3K

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Benzofuran Derivative 8 | Value not specified | Val851 |

| Benzofuran Derivative 9 | Value not specified | Val851 |

Note: This table is illustrative and based on findings for different benzofuran derivatives. Specific values for this compound would require a dedicated docking study.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of their conformational changes and interactions over time.

For this compound, a key aspect to study via MD simulations would be the conformational flexibility of the isobutyl group. This group can adopt different spatial arrangements through rotation around the single bond connecting it to the benzofuran ring. The relative energies of these different conformations (rotamers) determine their population at a given temperature. The conformation of the isobutyl group can significantly impact how the molecule fits into a protein's binding site.

When a ligand is bound to a protein, MD simulations can be used to study the stability of the protein-ligand complex. These simulations can reveal how the ligand and the protein adjust their conformations to achieve optimal binding. They can also be used to study the role of water molecules in mediating the interaction between the ligand and the protein. By analyzing the trajectory of an MD simulation, one can identify persistent hydrogen bonds and other key interactions that contribute to the stability of the complex. While no specific MD simulation data for this compound is available, studies on other benzofuran-protein complexes have demonstrated the utility of this technique in understanding binding mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetics-Relationship (SKR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetics-Relationship (SKR) models are computational tools that correlate the chemical structure of a compound with its biological activity or kinetic properties. These models are instrumental in drug discovery for predicting the efficacy and behavior of new chemical entities.

Development of Predictive Models for Biological Activities

While no predictive models for the biological activities of this compound have been specifically developed, the general approach involves compiling a dataset of structurally related benzofuran derivatives with known biological activities. For instance, studies on other benzofuran derivatives have successfully developed QSAR models to predict anticancer activity. These models utilize various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to establish a mathematical relationship with the observed activity. The development of such a model for this compound would necessitate the synthesis and biological testing of a series of analogues to generate the required data for model building and validation.

In Silico Assessment of Pharmacokinetic Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of their pharmacokinetic profiles.

Prediction of Membrane Permeability

The permeability of a compound across biological membranes, such as the intestinal epithelium or the blood-brain barrier, is a critical factor for its bioavailability and therapeutic efficacy. In silico models can predict membrane permeability based on molecular properties like lipophilicity (LogP), molecular size, and the number of hydrogen bond donors and acceptors. While specific data for this compound is unavailable, general predictions can be made based on its structure. The lipophilic nature of the isobutyl group and the benzofuran core would suggest good passive diffusion across lipid membranes.

Hypothetical In Silico Pharmacokinetic Properties of this compound

| Property | Predicted Value/Characteristic | Influence on Pharmacokinetics |

| LogP (Lipophilicity) | High | Potentially good absorption and membrane permeability, but may lead to higher plasma protein binding. |

| Molecular Weight | Moderate | Likely to be within the range for good oral bioavailability (Lipinski's Rule of Five). |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 1 (the oxygen in the furan (B31954) ring) | Low number is generally favorable for permeability. |

| Polar Surface Area (PSA) | Low | Suggests good cell membrane permeability. |

This table presents hypothetical data based on the general structural features of this compound and established principles of medicinal chemistry. No specific experimental or computational data for this compound was found.

Evaluation of Molecular Properties Influencing Biological Distribution

The biological distribution of a compound is influenced by a range of molecular properties, including its size, shape, charge, and lipophilicity. For this compound, its relatively small size and lipophilic character would suggest a wide distribution in the body. However, factors such as plasma protein binding and metabolism can significantly alter this distribution. In silico models can predict the extent of plasma protein binding, which can affect the free concentration of the drug available to exert its pharmacological effect. Furthermore, predicting the sites of metabolism by cytochrome P450 enzymes can provide insights into the compound's clearance and potential for drug-drug interactions. Without specific studies on this compound, any evaluation of its biological distribution remains speculative.

V. Molecular Mechanism Studies and Biological Interactions of 2 2 Methylpropyl 1 Benzofuran Derivatives

Enzyme Inhibition Mechanism Research

Derivatives of the benzofuran (B130515) core structure have been extensively studied as inhibitors of various enzymes, playing crucial roles in different pathological conditions.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, responsible for the breakdown of acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. mdpi.com

A variety of benzofuran derivatives have shown potential as cholinesterase inhibitors. For instance, a series of 2-phenylbenzofuran (B156813) compounds demonstrated selective inhibition of BChE over AChE. nih.gov Kinetic analysis revealed that the most potent compound in this series acts as a mixed-type inhibitor. nih.gov Molecular dynamics simulations further elucidated the binding mode, showing that the inhibitor interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE. nih.gov

In another study, newly synthesized benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were identified as potent BChE inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov Furthermore, certain 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis displayed more potent BChE-inhibitory activity than the positive control, galantamine, while showing weak or no activity against AChE. mdpi.comresearchgate.net The most active of these, cathafuran C, was found to be a competitive inhibitor of BChE with a Ki value of 1.7 μM. mdpi.com

Conversely, other research has focused on developing benzofuranyl derivatives with significant AChE inhibitory activity. nih.gov Some of these synthesized compounds, derived from 2-benzoylcyclohexane-1-carboxylic acid, exhibited Ki values in the sub-micromolar range against AChE. nih.gov The most effective among them was identified as compound 2i, with a Ki of 0.009 ± 0.006 μM. nih.gov

Interactive Table: Cholinesterase Inhibition by Benzofuran Derivatives

| Compound Class | Target Enzyme(s) | Potency (IC₅₀/Ki) | Type of Inhibition | Reference |

|---|---|---|---|---|

| 2-Phenylbenzofurans | BChE selective | IC₅₀ = 30.3 μM (for compound 16) | Mixed-type | nih.gov |

| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | BChE | IC₅₀ = 0.054-2.7 µM | Not specified | nih.gov |

| 2-Arylbenzofurans (from Cortex Mori Radicis) | BChE selective | IC₅₀ = 2.5–32.8 μM | Competitive (for cathafuran C) | mdpi.comresearchgate.net |

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer. Benzofuran derivatives have emerged as promising kinase inhibitors.

One study reported on novel benzofuran derivatives as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The most potent compound, compound 8, inhibited PI3K and VEGFR-2 with IC₅₀ values of 2.21 and 68 nM, respectively. nih.gov The VEGF/VEGFR2 signaling axis is known to regulate cell migration through pathways like FAK/PI3K/AKT. nih.gov

Another series of benzofuran-based chalcone (B49325) derivatives were investigated as VEGFR-2 inhibitors. nih.gov The most active compound, 4g, showed good cytotoxic activity against HeLa and HCC1806 cancer cell lines with IC₅₀ values of 5.61 μmol L⁻¹ and 5.93 μmol L⁻¹, respectively. nih.gov Molecular docking studies suggested that these compounds may have similar targets to fruquintinib, a known VEGFR tyrosine kinase inhibitor. nih.gov

Furthermore, a benzofuran derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (B32628) (MBPTA), was identified as a novel Rho-associated protein kinase (ROCK) inhibitor. nih.gov This compound demonstrated protective effects against MPP+-induced damage in SH-SY5Y neuroblastoma cells, partly by activating the PI3K/Akt survival signaling pathway. nih.gov

Interactive Table: Kinase Inhibition by Benzofuran Derivatives

| Compound Class | Target Kinase(s) | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Benzofuran derivatives | PI3K / VEGFR-2 | 2.21 nM (PI3K), 68 nM (VEGFR-2) for compound 8 | nih.gov |

| Benzofuran-based chalcones | VEGFR-2 | 5.61 μmol L⁻¹ (HeLa), 5.93 μmol L⁻¹ (HCC1806) for compound 4g | nih.gov |

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. mdpi.com Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. mdpi.com

Several studies have explored benzofuran derivatives as COX inhibitors. Naturally occurring 2-arylbenzofurans have been investigated for their COX-2 inhibitory potential. nih.gov Some of these compounds have exhibited selective in-vitro anti-COX-2 activity. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the COX-2 active site. nih.gov

In one study, fluorinated benzofuran and dihydrobenzofuran derivatives were evaluated for their effects on COX-1 and COX-2. researchgate.net The results indicated that some of these compounds could inhibit COX activity. researchgate.net Another study reported a series of anti-inflammatory celecoxib (B62257) analogs incorporating a benzofuran moiety, which showed potent and selective COX-2 inhibition with IC₅₀ values in the range of 0.34–0.52 μmol/L. nih.gov

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses like HIV. Benzofuran derivatives have been identified as a novel class of HIV-1 nucleotide-competing reverse transcriptase inhibitors (NcRTIs). nih.govnih.gov

A series of benzofurano[3,2-d]pyrimidin-2-ones were optimized from having low micromolar enzymatic activity to low nanomolar antiviral potency. nih.gov These compounds act by competitively binding to the active site of the RT enzyme. nih.gov Further optimization of this series led to the identification of inhibitors with sub-nanomolar antiviral potency and improved pharmacokinetic profiles. nih.gov

The inhibitory activity of benzofuran derivatives extends to other enzymes as well. For instance, 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones have been designed and evaluated as inhibitors of chorismate mutase (CM), a key enzyme in the shikimate pathway of Mycobacterium tuberculosis. rsc.org Several of these compounds showed encouraging inhibition of CM in vitro. rsc.org

Receptor Binding Studies and Ligand-Receptor Interactions

The interaction of ligands with receptors is a fundamental process in pharmacology, initiating a cascade of cellular responses. youtube.com Benzofuran derivatives have been investigated for their ability to bind to and modulate various receptors.

Several benzofuran derivatives linked to a 3-indoletetrahydropyridine have been evaluated for their affinities to the serotonin (B10506) transporter and the 5-HT₁A receptor. nih.gov These studies have provided insights into the structure-activity relationships for dual-acting ligands. nih.gov

In another study, methoxy-substituted 2-benzoyl-1-benzofuran derivatives were synthesized and their affinities for adenosine (B11128) A₁ and A₂A receptors were determined. nih.gov The results indicated that specific substitution patterns on the benzofuran and benzoyl rings were beneficial for affinity to these receptors, identifying a lead-like compound for the development of novel adenosine receptor antagonists. nih.gov

Furthermore, novel benzofuran-based compounds have been discovered as potent and orally active S1P1 receptor agonists. cncb.ac.cn One such compound, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, exhibited excellent in vitro potency and high selectivity for the S1P1 receptor over the S1P3 receptor. cncb.ac.cn

The ability of benzofuran derivatives to interact with proteins has also been explored using bovine serum albumin (BSA) as a model. nih.gov Circular dichroism and fluorescence spectroscopy studies demonstrated that benzofuran derivatives can bind to BSA and alter its secondary structure, suggesting that serum albumins could act as carriers for these compounds. nih.gov

Cellular Pathway Modulation by 2-(2-Methylpropyl)-1-benzofuran Derivatives

Derivatives of the benzofuran scaffold have demonstrated significant anti-proliferative effects across a variety of human cancer cell lines. The mechanisms underlying this activity are multifaceted, often involving the disruption of fundamental cellular processes required for cancer cell growth and survival.

One primary mechanism is the inhibition of tubulin polymerization. nih.gov Certain benzofuran-2-carboxamide (B1298429) derivatives have been shown to interfere with the formation of microtubules, which are essential components of the mitotic spindle. nih.gov This disruption leads to cell cycle arrest, typically in the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death). nih.gov For instance, the derivative 50g was found to be a potent inhibitor of tubulin polymerization, leading to G2/M phase arrest and apoptosis in A549 lung cancer cells. nih.gov Similarly, derivative 30a demonstrated promising inhibition of tubulin polymerization in HepG2 liver cancer cells. nih.gov

Another key pathway targeted by benzofuran derivatives is the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway. nih.gov VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, certain 3-methylbenzofuran (B1293835) derivatives, such as 16b , 18a , and 18d , can effectively cut off this supply, thereby inhibiting tumor growth. nih.gov

Furthermore, some benzofuran derivatives exert their anti-proliferative effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. mdpi.com The accumulation of ROS can lead to cellular damage, including disruption of the mitochondrial membrane potential and release of cytochrome C, which in turn activates the caspase cascade, a key pathway in apoptosis. mdpi.com

The anti-proliferative activity of various benzofuran derivatives against different cancer cell lines is summarized below.

| Compound | Cell Line | IC50 (µM) | Reference |

| 28g | MDA-MB-231 (Breast) | 3.01 | nih.gov |

| HCT-116 (Colon) | 5.20 | nih.gov | |

| HT-29 (Colon) | 9.13 | nih.gov | |

| 44b | MDA-MB-231 (Breast) | 2.52 | nih.gov |

| 50g | HCT-116 (Colon) | 0.87 | nih.gov |

| HeLa (Cervical) | 0.73 | nih.gov | |

| HepG2 (Liver) | 5.74 | nih.gov | |

| A549 (Lung) | 0.57 | nih.gov | |

| 16b | A549 (Lung) | 1.48 | nih.gov |

| 12 | SiHa (Cervical) | 1.10 | nih.gov |

| HeLa (Cervical) | 1.06 | nih.gov |

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. nih.gov Benzofuran derivatives have emerged as a class of small molecules capable of modulating this aggregation process. nih.govresearchgate.net Their influence can manifest as either inhibition or promotion of Aβ fibrillogenesis, depending on their specific chemical structure. nih.gov

Certain N-phenylbenzofuran-2-carboxamide derivatives, particularly those with a methoxyphenol group, have demonstrated a concentration-dependent inhibition of Aβ42 aggregation. researchgate.net For example, compounds 4a , 4b , 5a , and 5b were effective in preventing the formation of Aβ fibrils. researchgate.net Conversely, derivatives containing a 4-methoxyphenyl (B3050149) ring, such as 4d and 5d , were found to accelerate Aβ42 aggregation, promoting the formation of higher-order β-sheet-rich structures. nih.govresearchgate.net

This modulation of the Aβ aggregation pathway can alter the conformation of the aggregates, as indicated by changes in the fluorescence of probes like 8-anilino-1-naphthalenesulfonic acid (ANS). nih.gov The ability of these compounds to interact with and remodel Aβ aggregates suggests they could serve as valuable tools for studying the mechanisms of amyloid formation and potentially as therapeutic agents to mitigate Aβ-mediated cytotoxicity. nih.gov In fact, derivatives 5a and 5b have been shown to protect mouse hippocampal neuronal cells (HT22) from the toxic effects of Aβ42. nih.govresearchgate.net

The binding affinity of some benzofuran derivatives to Aβ aggregates has been quantified, with some iodinated derivatives showing K(i) values in the subnanomolar range, indicating very strong binding. nih.gov

| Compound | Effect on Aβ42 Aggregation | Reference |

| 4a, 4b, 5a, 5b | Inhibition | researchgate.net |

| 4d, 5d | Acceleration | nih.govresearchgate.net |

Molecular Recognition with Biomolecules

The interaction of benzofuran derivatives with DNA is a proposed mechanism for their anticancer activity. nih.gov Studies have shown that these compounds can bind to DNA, although the binding is generally weaker than that of established DNA intercalating agents like daunorubicin. mdpi.com

Biochemical assays using plasmid DNA have demonstrated that certain benzofuran derivatives can inhibit the cleavage of DNA by restriction endonucleases. mdpi.com This suggests that the compounds may intercalate into the DNA helix or bind to it in a way that blocks the access of the enzyme. mdpi.com While direct intercalation is a possibility, other modes of binding cannot be ruled out.

The affinity of these compounds for DNA varies. For instance, in a study of furochromone and benzofuran derivatives, bromovisnagin 2 showed the highest affinity for DNA, while several other derivatives displayed moderate binding. nih.gov The presence of halogen substituents, such as bromine, in the molecular structure appears to play a role in the cytotoxic activity and potentially in the DNA interaction. mdpi.com

The interaction of benzofuran derivatives with RNA has also been investigated, highlighting another potential avenue for their biological activity. nih.gov Some derivatives have shown in vitro activity against RNA viruses, such as respiratory syncytial virus and influenza A virus. nih.gov This suggests an interaction with viral RNA or with cellular components essential for viral replication.

Specific studies have focused on the ability of benzofuran derivatives to bind to particular RNA structures. For example, a synthetic benzodifuran derivative has been shown to recognize poly(A) RNA. nih.gov The ability to target specific RNA sequences or structures opens up possibilities for modulating gene expression and combating RNA-based pathogens. The development of techniques like RNA:RNA binding by SHAPE (RABS) allows for a detailed, single-base-resolution analysis of these interactions. nih.gov

Serum albumins, such as bovine serum albumin (BSA), are major transport proteins in the bloodstream and can act as carriers for many drugs. mdpi.comencyclopedia.pub Benzofuran derivatives have been shown to bind efficiently to serum albumins, which is significant for their potential use in drug delivery. nih.govmdpi.com

Spectroscopic studies, including circular dichroism (CD) and fluorescence spectroscopy, have been employed to characterize these interactions. mdpi.com The binding of benzofuran derivatives to BSA can cause changes in the protein's secondary structure and thermal stability. nih.govmdpi.com For example, a 4-nitrophenyl-functionalized benzofuran (BF1 ) was found to increase the β-sheet content and thermal stability of BSA, while a related benzodifuran (BDF1 ) did not have a significant effect on the protein's structure or stability. nih.govmdpi.com

Fluorescence quenching experiments have revealed that these interactions occur with high affinity, with dissociation constants (k(D)) in the nanomolar range. mdpi.comencyclopedia.pub For instance, BF1 exhibited a higher affinity for BSA (k(D) = 28.4 ± 10.1 nM) compared to BDF1 (k(D) = 142.4 ± 64.6 nM). nih.govmdpi.com Molecular docking studies have provided insights into the potential binding modes, suggesting that BF1 binds to the interior of the protein, while BDF1 is more likely to bind to the surface. nih.govmdpi.com

| Compound | Binding Affinity (k(D)) to BSA | Reference |

| BF1 | 28.4 ± 10.1 nM | nih.govmdpi.com |

| BDF1 | 142.4 ± 64.6 nM | nih.govmdpi.com |

In Vitro Studies of Biological Activities and Underlying Mechanisms

The benzofuran scaffold is a cornerstone in the development of new pharmacological agents, with numerous synthetic and naturally occurring derivatives demonstrating significant biological properties. nih.govnih.gov Understanding the precise molecular interactions and pathways these compounds engage is critical for optimizing their therapeutic efficacy and guiding the design of new, more potent derivatives.

Anti-inflammatory Mechanism Research

Chronic inflammation is a key factor in many diseases, and benzofuran derivatives have demonstrated significant anti-inflammatory properties through various molecular mechanisms.

A primary mechanism is the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Studies have shown that these derivatives can suppress the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). This leads to a reduction in the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov Molecular docking studies have confirmed that benzofuran derivatives can effectively bind to the active site of the COX-2 enzyme, similar to established anti-inflammatory drugs.

Furthermore, research has delved into the impact of these compounds on intracellular signaling cascades. One piperazine/benzofuran hybrid was found to significantly inhibit the phosphorylation of key proteins in the MAPK/NF-κB signaling pathway, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. By blocking this pathway, the derivative effectively down-regulates the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as COX-2 and NO.

Table 2: Anti-inflammatory Mechanisms of Benzofuran Derivatives

| Mechanism | Target Molecule/Pathway | Effect | References |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Decreased prostaglandin E2 (PGE2) synthesis. | |

| Nitric Oxide Synthase 2 (NOS2) | Decreased nitric oxide (NO) production. | ||

| Inhibition of Inflammatory Mediators | Nitric Oxide (NO) | Reduced production in LPS-stimulated macrophages. | nih.gov |

| Signal Transduction Pathway Inhibition | NF-κB and MAPK pathways | Inhibition of phosphorylation of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. | |

| Down-regulation of pro-inflammatory factors (NO, COX-2, TNF-α, IL-6). |

Neuroprotective Mechanisms

Benzofuran derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases due to their ability to protect neurons through multiple mechanisms.

One significant pathway involves the modulation of glutamate (B1630785) receptors. Certain isoprenylated benzofuran-type stilbenes have shown significant protective activity against glutamate-induced neurotoxicity, with molecular docking studies suggesting that this effect may be mediated through the metabotropic glutamate receptor 1 (mGluR1). Other derivatives have demonstrated potent and efficacious neuroprotective action against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.

Antioxidant activity is another cornerstone of their neuroprotective effects. Some derivatives have been found to scavenge free radicals and inhibit lipid peroxidation in brain tissue, thereby reducing oxidative stress, a major contributor to neuronal damage.

Furthermore, specific derivatives have been shown to protect the neurovascular unit (NVU). For instance, 2-(2-benzofuranyl)-2-imidazoline (2-BFI) was found to improve the integrity of the NVU by increasing the expression of tight junction proteins like occludin and ZO-1, as well as collagen IV, while decreasing the levels of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix.

More complex mechanisms involve the modulation of cell survival and inflammatory pathways within the brain. A benzofuran-containing selenium compound was shown to modulate apoptosis-related proteins by increasing the anti-apoptotic protein BCL-2 and decreasing the pro-apoptotic protein BAX. This same compound also increased the levels of brain-derived neurotrophic factor (BDNF) and nuclear factor erythroid 2-related factor 2 (Nrf2), both of which are crucial for neuroprotection. Additionally, it was found to decrease key inflammatory and neurodegenerative markers, including nuclear factor kappa B (NF-κB), interleukin-6 (IL-6), and glycogen (B147801) synthase kinase 3 beta (GSK3B), and inhibit the activity of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Table 3: Neuroprotective Mechanisms of Benzofuran Derivatives

| Mechanism | Target/Pathway | Effect | References |

|---|---|---|---|

| Anti-Excitotoxicity | Metabotropic glutamate receptor 1 (mGluR1) | Protection against glutamate-induced neurotoxicity. | |

| NMDA receptor | Inhibition of NMDA-induced excitotoxic neuronal cell damage. | ||

| Antioxidant Activity | Free radicals / Lipid peroxidation | Scavenging of reactive oxygen species and inhibition of lipid breakdown. | |

| Neurovascular Unit Protection | Tight junction proteins (Occludin, ZO-1), Collagen IV, MMP-9 | Increased expression of protective proteins and decreased expression of degradative enzymes. | |

| Modulation of Apoptosis | BCL-2 / BAX proteins | Increased anti-apoptotic BCL-2 and decreased pro-apoptotic BAX. | |

| Neurotrophic and Anti-inflammatory Support | BDNF, Nrf2 | Increased levels of neuroprotective factors. | |

| NF-κB, IL-6, GSK3B | Decreased levels of inflammatory and neurodegenerative markers. | ||

| Enzyme Inhibition | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Inhibition of enzymes that degrade neurotransmitters and contribute to oxidative stress. |

Vi. Advanced Applications and Materials Science Contributions of 2 2 Methylpropyl 1 Benzofuran

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The 2-substituted benzofuran (B130515) motif is a valuable building block in organic synthesis, serving as a precursor for a wide range of more complex molecules, including natural products and biologically active compounds. nih.govnih.govorganic-chemistry.orgscielo.br The isobutyl group at the 2-position of 2-(2-Methylpropyl)-1-benzofuran offers a stable, non-polar substituent that can influence the steric and electronic properties of the benzofuran core, thereby guiding subsequent chemical transformations.

Synthetic routes to 2-substituted benzofurans are diverse and well-established, often involving the cyclization of appropriately substituted phenols. organic-chemistry.orgjocpr.com For instance, palladium-catalyzed methods, such as the Sonogashira coupling followed by cyclization, are commonly employed to construct the benzofuran ring system. scielo.brrsc.org Once formed, this compound can undergo further functionalization at various positions on the benzofuran ring, making it a versatile intermediate. researchgate.net The reactivity of the benzofuran nucleus allows for the introduction of additional functional groups, which is crucial for the synthesis of elaborate molecular architectures. nih.gov For example, electrophilic substitution reactions can be directed to specific positions on the benzene (B151609) or furan (B31954) portion of the molecule, enabling the construction of intricate derivatives with potential applications in medicinal chemistry and materials science. researchgate.net

Photophysical Applications and Properties

Benzofuran derivatives are known for their interesting photophysical properties, which are being explored for applications in optoelectronic devices. nih.govsemanticscholar.org The electronic characteristics of the benzofuran ring system, combined with the influence of substituents like the isobutyl group, give rise to specific fluorescence and emission behaviors.

Fluorescence and Emission Characteristics

While specific fluorescence data for this compound is not extensively documented in publicly available literature, the general class of 2-alkyl-1-benzofurans exhibits notable fluorescent properties. nih.govnih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for such applications. For many benzofuran derivatives, the quantum yield can be influenced by the nature of the substituent at the 2-position and the surrounding environment. nih.gov

The emission spectra of benzofuran derivatives are typically located in the blue to green region of the visible spectrum, making them attractive for various lighting and display technologies. nih.gov The isobutyl group in this compound, being an electron-donating alkyl group, is expected to have a modest effect on the electronic transitions of the benzofuran core compared to more strongly electron-donating or withdrawing groups.

Table 1: Illustrative Photophysical Data for a Generic 2-Alkyl-1-benzofuran Derivative

| Property | Value | Reference |

| Absorption Maximum (λ_abs) | ~300-350 nm | nih.gov |

| Emission Maximum (λ_em) | ~350-450 nm | nih.gov |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.5 | nih.gov |

| Solvent | Cyclohexane | nih.gov |

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a characteristic feature of many fluorescent molecules, including benzofuran derivatives. nih.gov This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. The polarity of the solvent can significantly influence the absorption and emission wavelengths.

For benzofuran derivatives, an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum. nih.gov This is indicative of a more polar excited state compared to the ground state. The study of solvatochromic shifts provides valuable insights into the electronic structure and dipole moments of the molecule in its different electronic states. While detailed solvatochromic studies on this compound are not widely reported, the general behavior of 2-alkyl-benzofurans suggests that it would exhibit some degree of solvatochromism.

Table 2: Illustrative Solvatochromic Shift for a Generic 2-Alkyl-1-benzofuran Derivative

| Solvent | Polarity (Dielectric Constant) | Emission Maximum (λ_em) (nm) |

| Hexane | 1.88 | ~350 |

| Dichloromethane | 8.93 | ~365 |

| Acetonitrile (B52724) | 37.5 | ~375 |

| Ethanol | 24.5 | ~380 |

Note: This table is a hypothetical representation of solvatochromic behavior for a generic 2-alkyl-benzofuran, as specific data for the target compound is not available.

Applications in Organic Light-Emitting Diodes (OLEDs) and Laser Dyes

The fluorescent properties of benzofuran derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). nih.gov In an OLED, an organic material emits light in response to an electric current. The color and efficiency of the emission are determined by the molecular structure of the emissive material. Benzofuran-based compounds can be used as emitters or as host materials in the emissive layer of an OLED. nih.gov The isobutyl group in this compound can enhance the solubility and processability of the material, which is advantageous for the fabrication of OLED devices.

Furthermore, compounds with high fluorescence quantum yields are essential for the development of laser dyes. These dyes are used as the gain medium in dye lasers, which are known for their tunability over a wide range of wavelengths. While specific applications of this compound as a laser dye have not been detailed, the benzofuran scaffold is a component of some laser dye structures.

Advanced Materials Development

The unique electronic and structural characteristics of this compound also lend themselves to the development of advanced materials with tailored properties.

Conjugated Systems and π-Stacking Architectures

The benzofuran ring is a π-conjugated system, and incorporating it into larger conjugated polymers can lead to materials with interesting electronic and optical properties. mdpi.com These conjugated polymers are the subject of intense research for applications in organic electronics, such as transistors and solar cells. The 2-isobutyl group can influence the morphology and solid-state packing of these polymers, which in turn affects their performance.

In the solid state, aromatic and heteroaromatic molecules like this compound can arrange themselves through non-covalent interactions, most notably π-π stacking. rsc.orgacs.orgnih.govnih.govwikipedia.orgresearchgate.net This stacking involves the interaction between the π-electron clouds of adjacent molecules and plays a crucial role in determining the electronic properties of the bulk material, such as charge carrier mobility. The isobutyl substituent can sterically influence the mode and extent of π-π stacking, providing a means to fine-tune the material's properties for specific applications. rsc.org The controlled formation of π-stacking architectures is a key strategy in the design of high-performance organic electronic materials. acs.orgnih.gov

Organic Field-Effect Transistors (OFETs)

The benzofuran moiety, the central structural feature of this compound, has been recognized as a valuable building block in the synthesis of organic semiconductors for electronic applications. researchgate.net Although research may not focus on the specific 2-isobutyl substituted compound, the rigid, planar, and electron-rich nature of the fused phenyl-furan ring system makes it an attractive component for creating larger, conjugated molecules suitable for use in Organic Field-Effect Transistors (OFETs). researchgate.netndl.go.jp These devices are foundational to the development of next-generation electronics, including flexible displays and low-cost sensors.

In this context, benzofuran derivatives are often incorporated as end-caps or as part of a larger oligomeric or polymeric backbone. researchgate.netresearchgate.net This strategic inclusion helps to modulate the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and influences the solid-state packing of the material—a critical factor for efficient charge transport.

Research into oligomers that incorporate benzofuran units has provided insight into their potential. Studies on new oligomers featuring furan, thiophene (B33073), or bithiophene units end-capped with benzofuran moieties have been conducted to explore their structural, optical, electrochemical, and electrical properties. researchgate.net When these materials are used as the p-type semiconducting layer in OFETs, their performance varies based on the central spacer unit. For instance, derivatives with thiophene or bithiophene as the central units have demonstrated transistor activity, achieving hole mobilities that underscore the potential of benzofuran-based materials in organic electronics. researchgate.netresearchgate.net

Table 1: Performance of Benzofuran End-Capped Oligomers in OFETs

| Central Spacer Unit | Maximum Hole Mobility (μ) | Device Type |

|---|---|---|

| Thiophene | ~1 x 10⁻² cm²/V·s | p-type OFET |

| Bithiophene | ~1 x 10⁻² cm²/V·s | p-type OFET |

This table presents a summary of research findings for different oligomers incorporating benzofuran moieties. researchgate.netresearchgate.net

The data indicate that by altering the conjugated spacer between the benzofuran end-caps, the charge transport characteristics can be significantly tuned. The higher mobility observed in the thiophene- and bithiophene-containing oligomers highlights the importance of molecular design in achieving desirable electronic properties for OFET applications. researchgate.net These findings establish the benzofuran scaffold as a promising platform for designing novel high-performance organic semiconductors.

Agrochemical Potential and Mechanistic Studies (e.g., Herbicide Action through Analogues like Benfuresate)

An important analogue of the benzofuran class, benfuresate (B1228046), demonstrates the significant impact of this chemical scaffold in the agrochemical sector. herts.ac.uk Benfuresate is a selective herbicide used for the pre- and post-emergence control of problematic weeds in various crops. herts.ac.ukhpc-standards.com

Introduced in 1980, benfuresate is particularly effective against annual and perennial sedges and certain broadleaved weeds in crops such as paddy rice, cotton, and tobacco. herts.ac.ukoat-agrio.co.jp Its primary mode of uptake is through the emerging shoot of the weed as it grows through the soil layer treated with the herbicide. oat-agrio.co.jp

Mechanistic Action:

The herbicidal activity of benfuresate stems from its ability to inhibit lipid synthesis in susceptible plants. herts.ac.uknih.gov While this is the general mode of action, more recent and detailed mechanistic studies suggest that benfuresate specifically targets and inhibits the function of very-long-chain fatty acid elongases (VLCFAEs). oat-agrio.co.jp These enzymes are crucial for the biosynthesis of fatty acids with chain lengths of C18 or longer. By disrupting this vital biochemical pathway, benfuresate effectively halts the growth and development of target weeds, leading to their control. Commercial herbicides are known to act on various metabolic processes, and the inhibition of lipid synthesis is a key mechanism for controlling monocot weeds. nih.govresearchgate.net

Table 2: Profile of the Herbicide Analogue Benfuresate

| Characteristic | Description |

|---|---|

| Chemical Class | Benzofuran; Benzofuranyl alkylsulfonate |

| Mode of Action | Inhibition of lipid synthesis; specifically Very-Long-Chain Fatty Acid Elongase (VLCFAE) inhibition. herts.ac.ukoat-agrio.co.jp |

| Primary Uptake Site | Emerging shoot of weeds from treated soil. oat-agrio.co.jp |

| Application Timing | Pre-emergence, pre-plant incorporated, or early post-emergence. hpc-standards.comoat-agrio.co.jp |

| Example Target Weeds | Annual and perennial sedges (Cyperus spp.), Barnyardgrass, Goosegrass. herts.ac.ukoat-agrio.co.jp |

| Example Applications | Paddy rice, fruit, beans, sugarcane, cotton, tobacco. herts.ac.uk |

The study of benfuresate provides a clear example of how the benzofuran structural motif can be modified to create potent and selective agrochemicals. The insights gained from its mechanism of action can guide the future design and synthesis of new herbicidal compounds based on the this compound scaffold.

Vii. Environmental Behavior and Fate of Benzofuran Derivatives Non Toxicological Aspects

Environmental Partitioning Studies (e.g., Soil, Sediment, Water)

The partitioning of an organic compound in the environment determines its concentration in different media such as water, soil, and sediment. This behavior is largely governed by the compound's physicochemical properties, particularly its hydrophobicity.

For hydrophobic organic compounds (HOCs) like 2-(2-Methylpropyl)-1-benzofuran, sorption to soil and sediment is a key process influencing their mobility and bioavailability. geology.czmit.edu The primary mechanism for this sorption is the partitioning of the compound into the organic matter present in soil and sediment. geology.cznih.gov This partitioning is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). epa.govcopernicus.org

A higher Koc value indicates a stronger tendency for the chemical to adsorb to soil and organic matter, leading to lower mobility in the environment. copernicus.org For HOCs, the octanol-water partition coefficient (Kow) is often used to estimate Koc, as a direct correlation exists between hydrophobicity and sorption to organic carbon. acs.org Given the structure of this compound, with its nonpolar alkyl group, it is expected to be a hydrophobic compound with a significant potential for sorption to soil and sediment. geology.czmit.eduacs.org

The distribution of HOCs is not solely dependent on organic matter content; soil and sediment composition, such as the type and amount of clay minerals, can also play a role. nih.gov The equilibrium between the sorbed and dissolved phases can be described by sorption isotherms, such as the Freundlich or Langmuir models. nih.govumich.edu For many HOCs at low environmental concentrations, a linear sorption isotherm is often assumed. geology.cz

The following table summarizes the key parameters influencing the environmental partitioning of hydrophobic organic compounds.

| Parameter | Description | Significance for this compound |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Measures the tendency of a chemical to bind to organic carbon in soil and sediment. | Expected to be high, indicating low mobility in soil and a preference for partitioning to sediment in aquatic systems. epa.govcopernicus.org |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's hydrophobicity. | Expected to be high, suggesting strong sorption to organic matter and potential for bioaccumulation. acs.org |

| Henry's Law Constant (H) | Indicates the partitioning of a chemical between air and water. | A low Henry's Law Constant would suggest the compound will preferentially partition to water rather than volatilizing into the atmosphere. copernicus.org |

Atmospheric Degradation Pathways (e.g., Hydroxyl Radical Reactions, Ozonolysis)

Once in the atmosphere, organic compounds are subject to various degradation processes. For benzofuran (B130515) and its derivatives, the primary atmospheric removal mechanisms are expected to be reactions with hydroxyl radicals (•OH) and ozone (O₃).

Reaction with Hydroxyl Radicals (•OH):

The reaction with photochemically generated hydroxyl radicals is a major degradation pathway for many volatile organic compounds (VOCs) in the troposphere. The rate of this reaction determines the atmospheric lifetime of the compound. For the parent compound, benzofuran, the estimated rate constant for its vapor-phase reaction with •OH radicals is approximately 3.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25°C. nih.gov This corresponds to an atmospheric half-life of about 10 hours, assuming an average atmospheric •OH concentration of 5 x 10⁵ radicals per cm³. nih.gov

The presence of an alkyl substituent, such as the 2-methylpropyl group, is likely to increase the reaction rate with •OH radicals compared to the parent benzofuran. Studies on alkylated furans have shown that the addition of alkyl groups increases the reactivity towards •OH radicals. acs.org For example, the rate constant for the reaction of •OH with 2-methylfuran (B129897) is significantly higher than that for furan (B31954). acs.org This suggests that this compound would have a shorter atmospheric lifetime than benzofuran.

Ozonolysis:

The reaction with ozone is another important atmospheric degradation pathway, particularly for compounds containing carbon-carbon double bonds. The furan ring in benzofuran is susceptible to attack by ozone. rsc.org The estimated rate constant for the vapor-phase reaction of benzofuran with ozone is 1.8 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 25°C, leading to an atmospheric half-life of about 6 days at a typical atmospheric ozone concentration of 7 x 10¹¹ molecules per cm³. nih.gov

Similar to the reaction with •OH radicals, the alkyl substituent on the furan ring of this compound is expected to influence the rate of ozonolysis. Research on the ozonolysis of alkylated furans indicates that the reaction mechanism can lead to the formation of various oxygenated products. rsc.org

The following table provides estimated atmospheric degradation data for benzofuran, which can serve as a proxy for this compound.

| Degradation Pathway | Reactant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-life |

| Hydroxyl Radical Reaction | •OH | 3.8 x 10⁻¹¹ | ~10 hours nih.gov |

| Ozonolysis | O₃ | 1.8 x 10⁻¹⁸ | ~6 days nih.gov |

Note: These values are for the parent compound benzofuran. The atmospheric lifetime of this compound is expected to be shorter due to the presence of the alkyl group.

Photodegradation Mechanisms

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like benzofuran derivatives, direct photolysis can occur if the compound absorbs light in the solar spectrum reaching the Earth's surface.

Indirect photolysis can also occur, where other substances in the environment, known as photosensitizers (e.g., humic substances in water), absorb light and transfer the energy to the benzofuran derivative, leading to its degradation.

While specific studies on the photodegradation of this compound are lacking, research on other benzofuran-containing compounds, such as the pesticide carbofuran, demonstrates that photodegradation can be a significant environmental fate process.

The mechanisms of photodegradation for aromatic compounds can involve several pathways, including:

Photooxidation: Reaction with photochemically generated reactive oxygen species.

Photoreduction: Particularly in the presence of electron donors.

Photoisomerization: Rearrangement of the molecular structure.

Photo-induced cleavage: Breaking of chemical bonds within the molecule.

The specific products of photodegradation would depend on the reaction conditions, including the medium (water, soil surface, or air), the presence of other substances, and the wavelength of light.

Viii. Future Research Directions and Emerging Areas for 2 2 Methylpropyl 1 Benzofuran Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 2-substituted benzofurans, including 2-(2-Methylpropyl)-1-benzofuran, is a well-explored area, yet the demand for more efficient, selective, and scalable methods remains a significant driver of research. nih.gov Future efforts will likely focus on the development of novel catalytic systems and innovative reaction pathways to improve yield, reduce waste, and allow for greater molecular diversity.

Key areas of development include:

Advanced Catalysis: Research into palladium-, copper-, and ruthenium-catalyzed reactions continues to yield more efficient methods for constructing the benzofuran (B130515) ring. nih.govresearchgate.net For instance, palladium-catalyzed tandem Sonogashira coupling followed by 5-endo-dig-cyclization is a widely used approach for creating 2-substituted benzofurans. scielo.br Future work may involve designing new ligands or nanoparticle catalysts to enhance the activity and recyclability of these metal catalysts. organic-chemistry.org

C-H Functionalization: Direct C-H bond functionalization represents a powerful strategy for streamlining synthetic routes by avoiding the pre-functionalization of starting materials. Future research could explore the direct coupling of phenols with appropriate alkyne partners through C-H activation to construct the 2-isobutyl-substituted benzofuran core more economically.

Photoredox and Electrochemical Synthesis: Visible-light-mediated catalysis and electrosynthesis are emerging as green and powerful alternatives to traditional synthetic methods. nih.gov These techniques could offer novel, mild, and highly selective pathways for the cyclization and functionalization steps required in the synthesis of this compound and its derivatives.

A review of recent synthetic strategies highlights the continuous innovation in this field, with various catalysts being employed to achieve the benzofuran scaffold.

| Catalyst/Method | Starting Materials | Type of Reaction | Reference |

| Palladium-Copper | Terminal alkynes and iodophenols | Sonogashira coupling and intramolecular cyclization | acs.org |

| Scandium-triflate | Isocyanides and ortho-quinone methides | [4 + 1] Cycloaddition | nih.gov |

| Hypervalent iodine reagents | ortho-Hydroxystilbenes | Metal-free oxidative cyclization | organic-chemistry.org |

| Ruthenium catalyst | 1-Allyl-2-allyloxybenzenes | Isomerization followed by ring-closing metathesis | organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Predictive Modeling: Supervised ML algorithms can be trained on existing datasets of benzofuran derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com These models can predict the biological activity of novel, un-synthesized analogs of this compound, allowing researchers to prioritize the most promising compounds for synthesis and testing. This approach saves significant time and resources compared to traditional trial-and-error experimentation. cam.ac.uk

De Novo Design: Generative AI models can design entirely new molecules based on the benzofuran scaffold. By learning the underlying rules of chemical structure and biological activity, these models can propose novel derivatives of this compound with optimized properties, such as enhanced potency or improved selectivity.

Reaction Prediction: AI can also assist in synthetic planning. Machine learning models trained on vast databases of chemical reactions can predict the most likely outcomes of a given set of reactants and conditions, and even suggest optimal synthetic routes to a target molecule like this compound. cam.ac.uk

The successful application of ML in drug discovery relies on several key pillars, including the quality of the training data, the choice of molecular representations, the model algorithm, and rigorous validation. nih.gov

Exploration of Multi-Target Modulators based on the Benzofuran Scaffold for Complex Biological Systems

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.gov Consequently, there is a growing interest in developing multi-target modulators that can simultaneously interact with several key proteins or enzymes. nih.gov The benzofuran scaffold is an excellent starting point for designing such compounds due to its privileged structure and ability to interact with a wide range of biological targets. nih.govtaylorandfrancis.com

Future research on this compound should explore its potential as a scaffold for multi-target agents. For example, in the context of Alzheimer's disease, benzofuran derivatives have shown promise. nih.govresearchgate.net Research could focus on modifying the this compound structure to create hybrid molecules that, for instance, inhibit both cholinesterase and beta-amyloid aggregation. Similarly, in oncology, benzofuran derivatives have been designed as dual inhibitors of targets like PI3K and VEGFR-2. nih.gov This strategy could be applied to develop derivatives of this compound that target multiple cancer-related pathways, potentially leading to more effective and robust therapeutic outcomes.

Advanced Analytical Techniques for Complex Mixture Analysis and Metabolomics

Future research will heavily leverage these advanced platforms: